molecular formula C10H14N2O8 B12354611 5,6-Di-hydroorotidine

5,6-Di-hydroorotidine

Cat. No.: B12354611
M. Wt: 290.23 g/mol
InChI Key: GJUHWPDFPJCRHG-HATZGDDZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-Dihydroorotidine (C₁₀H₁₅N₂O₁₁P) is a nucleotide derivative critical to pyrimidine biosynthesis. Structurally, it consists of a dihydroorotate moiety (a partially saturated uracil ring) linked to a ribose-5'-phosphate group (Figure 1) . This compound serves as an intermediate in the de novo pathway for uridine monophosphate (UMP) synthesis. Its reduced pyrimidine ring (5,6-dihydro configuration) distinguishes it from fully aromatic nucleotides like uridine or cytidine. The carboxyl group at position 6 and the phosphate group enhance its polarity and role in enzymatic reactions .

Properties

Molecular Formula

C10H14N2O8

Molecular Weight

290.23 g/mol

IUPAC Name

3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,6-dioxo-1,3-diazinane-4-carboxylic acid

InChI

InChI=1S/C10H14N2O8/c13-2-4-6(15)7(16)8(20-4)12-3(9(17)18)1-5(14)11-10(12)19/h3-4,6-8,13,15-16H,1-2H2,(H,17,18)(H,11,14,19)/t3?,4-,6-,7-,8-/m1/s1

InChI Key

GJUHWPDFPJCRHG-HATZGDDZSA-N

Isomeric SMILES

C1C(N(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)C(=O)O

Canonical SMILES

C1C(N(C(=O)NC1=O)C2C(C(C(O2)CO)O)O)C(=O)O

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions: Orotidine undergoes various chemical reactions, including decarboxylation, phosphorylation, and glycosylation. One of the most studied reactions is the decarboxylation of orotidine 5’-monophosphate to form uridine 5’-monophosphate, catalyzed by the enzyme orotidine 5’-monophosphate decarboxylase .

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Comparison with Similar Compounds

5,6-Dihydropyridine Derivatives

Examples :

  • 5,6-Dihydropyridin-2(1H)-ones (e.g., R₁=Me, R₄=Ph substituents)
  • 1,5,6,8,8a-Hexahydroisoquinolin-3(2H)-ones

Structural Differences :

  • Lack the ribose-phosphate moiety present in 5,6-dihydroorotidine.
  • Substituents (e.g., phenyl, methyl, or CCl₃ groups) modulate reactivity and solubility .

Nicotinic Acid Derivatives

Examples :

  • 5,6-Dimethoxynicotinaldehyde (C₈H₉NO₃)
  • Ethyl 5,6-dibromonicotinate (C₉H₇Br₂NO₂)

Structural Differences :

  • Feature a pyridine ring with halogen or alkoxy substituents instead of a dihydro-pyrimidine core.
  • Lack the carboxyl and phosphate groups critical to 5,6-dihydroorotidine’s biochemical function.

6,7-Dihydrobiopterin

Structure : C₉H₁₃N₅O₃, a pteridine derivative with a 6,7-dihydro configuration .

Functional Contrast :

  • Serves as a cofactor in aromatic amino acid hydroxylation and nitric oxide synthesis.
  • Shares the "dihydro" feature but differs in ring system (pteridine vs. pyrimidine) and absence of sugar-phosphate .

Fused-Ring Dihydro Compounds

Example : 6,7-Dihydro-5H-cyclopenta[c]pyridine-4-carbaldehyde .

Structural Features :

  • Contains a benzannulated cyclopentapyridine ring, enhancing aromatic stability.
  • The aldehyde group enables further functionalization, unlike 5,6-dihydroorotidine’s carboxylate.

Data Table: Key Comparisons

Compound Molecular Formula Key Functional Groups Synthesis Method Biological/Chemical Role
5,6-Dihydroorotidine C₁₀H₁₅N₂O₁₁P Dihydro-pyrimidine, carboxyl, ribose-phosphate Enzymatic (pyrimidine pathway) Nucleotide biosynthesis
5,6-Dihydropyridin-2-one Varies (e.g., C₈H₉NO) Ketone, alkyl/aryl substituents Intramolecular Wittig reaction Alkaloid precursor
Ethyl 5,6-dibromonicotinate C₉H₇Br₂NO₂ Bromine, ester Halogenation of nicotinates Pharmaceutical intermediate
6,7-Dihydrobiopterin C₉H₁₃N₅O₃ Dihydro-pteridine, amino alcohol Enzymatic reduction of biopterin Cofactor in hydroxylation

Research Findings and Contrasts

  • Reactivity : 5,6-Dihydroorotidine’s ribose-phosphate group facilitates enzymatic phosphorylation, whereas dihydropyridines undergo cycloadditions or oxidations .
  • Thermodynamic Stability : The dihydro-pyrimidine ring in 5,6-dihydroorotidine is less stable than fully aromatic pyridines, making it a transient metabolic intermediate .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.